[2-(5-Methylthiophen-2-yl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
2-(5-METHYLTHIOPHEN-2-YL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYLTHIOPHEN-2-YL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a boronic acid derivative of thiophene.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, often using a chloroquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the quinoline or pyrimidine rings, potentially forming dihydroquinoline or dihydropyrimidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline or thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Possible applications in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE: Lacks the piperazine and pyrimidine moieties.
4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE: Lacks the thiophene ring.
2-(THIOPHEN-2-YL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE: Lacks the methyl group on the thiophene ring.
Uniqueness
The presence of both the thiophene and piperazine moieties, along with the quinoline core, makes 2-(5-METHYLTHIOPHEN-2-YL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N5OS |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H21N5OS/c1-16-7-8-21(30-16)20-15-18(17-5-2-3-6-19(17)26-20)22(29)27-11-13-28(14-12-27)23-24-9-4-10-25-23/h2-10,15H,11-14H2,1H3 |
InChI Key |
ZYFDZOUXNKIFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
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